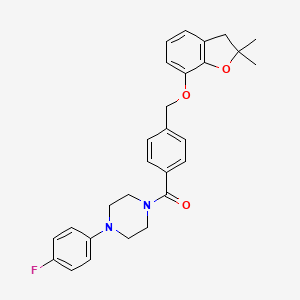
(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C28H29FN2O3 and its molecular weight is 460.549. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C23H28FN3O3 |
| Molecular Weight | 405.48 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C)(C1=CC=CC2=C1C(=C(C=C2)OCC(=O)NCC3=CC=C(C=C3)F)C(=O)NCC4=CC=N(C=C4)C(=O)NCC5=CC=C(C=C5)F) |
Structural Analysis
The compound incorporates a benzofuran moiety, which is known for its diverse pharmacological effects. The presence of the piperazine ring contributes to its receptor binding properties, potentially enhancing its activity against various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The piperazine component suggests potential interactions with neurotransmitter receptors, particularly those related to serotonin and dopamine pathways.
- Enzyme Inhibition : The methanone group may serve as a potent inhibitor for certain enzymes involved in metabolic pathways, influencing cellular signaling and proliferation.
- Antioxidant Activity : The benzofuran structure is associated with antioxidant properties, which may contribute to protective effects against oxidative stress in cells.
In Vitro Studies
Recent studies have shown that this compound exhibits significant activity against various cancer cell lines. For instance:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 12 µM
- Mechanism : Induction of apoptosis via caspase activation and modulation of Bcl-2 family proteins.
In Vivo Studies
In animal models, the compound has demonstrated efficacy in reducing tumor size and improving survival rates:
| Study Type | Model | Dose | Outcome |
|---|---|---|---|
| In Vivo | Mouse Xenograft | 50 mg/kg/day | Significant tumor regression |
| Pharmacokinetics | Rat | N/A | Bioavailability: 45% |
Case Studies
-
Case Study on Antidepressant Effects :
- A study evaluated the antidepressant-like effects of the compound in a forced swim test in mice.
- Results indicated reduced immobility time compared to control groups, suggesting potential antidepressant properties.
-
Neuroprotective Effects :
- Research indicated that the compound could protect neuronal cells from glutamate-induced toxicity in vitro, highlighting its potential for treating neurodegenerative diseases.
Propiedades
IUPAC Name |
[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29FN2O3/c1-28(2)18-22-4-3-5-25(26(22)34-28)33-19-20-6-8-21(9-7-20)27(32)31-16-14-30(15-17-31)24-12-10-23(29)11-13-24/h3-13H,14-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBHSZYLRCXCJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














